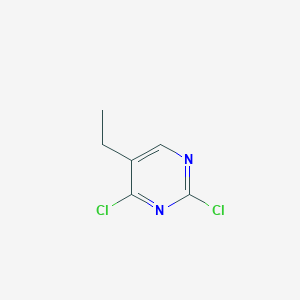

2,4-Dichloro-5-ethylpyrimidine

説明

Synthesis Analysis

The synthesis of 2,4-dichloro-5-ethylpyrimidine and its derivatives involves multiple steps, including cyclization and chlorination processes. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding significant insights into the synthesis process of similar chloroethylpyrimidines (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 2,4-dichloro-5-ethylpyrimidine, such as trans-dichloro(4-methylpyrimidine) complexes, have been studied using X-ray diffraction. These studies provide valuable information on bond lengths, angles, and the overall geometry of the molecule, contributing to a better understanding of the structural aspects of chloroethylpyrimidines (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).

Chemical Reactions and Properties

The chemical reactivity of 2,4-dichloro-5-ethylpyrimidine derivatives involves interactions and reactions that showcase the compound's role in synthesizing more complex molecules. For example, the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine demonstrates the compound's utility as a synthon for creating a variety of substituted pyrimidines, highlighting its chemical versatility (R. Reynolds, Todd Trask, W. D. Sedwick, 1991).

Physical Properties Analysis

The solubility of derivatives of 2,4-dichloro-5-ethylpyrimidine in various solvents has been experimentally determined, providing insight into the compound's physical properties. For instance, the solubility of 2,4-dichloro-5-methoxypyrimidine in ethyl ethanoate, methanol, and other solvents has been measured, offering data on how structural modifications affect solubility and, by extension, the physical properties of the core compound (Yong-Jie Liu et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,4-dichloro-5-ethylpyrimidine derivatives, including their reactivity and interaction with various substrates, are crucial for understanding the compound's utility in chemical synthesis. The formation of 5-substituted 2-amino-4,6-dichloropyrimidines through modified condensation and their inhibitory effects on nitric oxide production in immune-activated cells highlight the compound's potential in medicinal chemistry and its chemical behavior (P. Jansa et al., 2014).

科学的研究の応用

Solubility Study

Liu et al. (2010) conducted a study to determine the solid−liquid equilibrium of 2,4-dichloro-5-methoxypyrimidine, which is structurally related to 2,4-Dichloro-5-ethylpyrimidine. They used a laser monitoring observation technique to measure solubilities in various solvents, finding that the Apelblat model accurately correlated the measured systems (Liu, Luo, Yao, Mao, & Liu, 2010).

Hematological Effects

Hamilton et al. (1954) investigated the hematological effects of certain 2,4-diaminopyrimidines, which are structurally similar to 2,4-Dichloro-5-ethylpyrimidine. These compounds produced effects characteristic of folic acid deficiency in mice, rats, and dogs, including changes in gastrointestinal tract, lymphatic tissue, and bone marrow (Hamilton, Philips, Sternberg, Clarke, & Hitchings, 1954).

Effects on Pregnancy and Rat Fetus

Thiersch (1954) studied the effects of 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine on pregnant rats. This compound led to stunting or fetal death following implantation, with similar malformations to those observed with folic acid analogues (Thiersch, 1954).

Antimalarial Activity

Rw et al. (1976) synthesized new analogs of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine, demonstrating antimalarial activities in mice infected with Plasmodium berghei (Rw, Sy, Winkley, & Russell-Tutty, 1976).

Plasma Measurement Method

Cridland and Weatherley (1977) developed a gas-liquid chromatographic method for measuring 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine in human plasma, demonstrating its potential for pharmacokinetic studies (Cridland & Weatherley, 1977).

Antifolate and Antitumor Agents

Robson et al. (1997) synthesized novel 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds exhibited potent inhibitory activity and were evaluated for antitumor activity (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).

Synthesis of Anticancer Drug Intermediates

Lei-ming (2012) reported on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in the production of the anticancer drug dasatinib, demonstrating the relevance of dichloropyrimidine derivatives in pharmaceutical synthesis (Guo Lei-ming, 2012).

Synthesis of o-Carboranyl Pyrimidine

Reynolds, Trask, and Sedwick (1991) described the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a potential synthon for various pyrimidines, indicating its utility in the synthesis of more complex molecules (Reynolds, Trask, & Sedwick, 1991).

特性

IUPAC Name |

2,4-dichloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYFVWTWMBQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434093 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-ethylpyrimidine | |

CAS RN |

34171-40-9 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)